Benzene, 1-(4-acetoxy-3-methoxybenzylidenamino)-4-acetylamino-
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Overview
Description
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is an organic compound with the molecular formula C18H18N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamidophenyl group and a methoxyphenyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves the condensation of 4-acetamidophenyl acetate with 2-methoxybenzaldehyde under acidic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl acetate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Acetaminophen (Paracetamol)
Uniqueness
4-[(E)-[(4-ACETAMIDOPHENYL)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)20-16-7-5-15(6-8-16)19-11-14-4-9-17(24-13(2)22)18(10-14)23-3/h4-11H,1-3H3,(H,20,21) |
InChI Key |
IWQGMBJLRJIYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
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